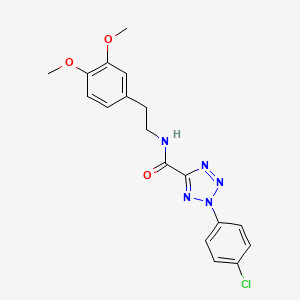

2-(4-chlorophenyl)-N-(3,4-dimethoxyphenethyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O3/c1-26-15-8-3-12(11-16(15)27-2)9-10-20-18(25)17-21-23-24(22-17)14-6-4-13(19)5-7-14/h3-8,11H,9-10H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYHIYXKXXLJBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-chlorophenyl)-N-(3,4-dimethoxyphenethyl)-2H-tetrazole-5-carboxamide, with the CAS number 1396880-33-3, is a tetrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a tetrazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antitumor and antiallergic properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 387.8 g/mol. The structural features that contribute to its biological activity include:

- Tetrazole Ring : Known for enhancing bioactivity.

- Chlorophenyl Group : Often associated with increased potency in various biological assays.

- Dimethoxyphenethyl Moiety : May contribute to the compound's interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds related to this compound exhibit significant antitumor activities. For instance, a related compound was evaluated against a panel of approximately 60 different human tumor cell lines derived from nine neoplastic cancer types at the National Cancer Institute (NCI). The results showed selective activity against ovarian cancer cell lines, particularly SK-OV-3, with a growth inhibition percentage of 34.94% .

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| This compound | SK-OV-3 | 34.94 |

Antiallergic Activity

The antiallergic potential of tetrazole derivatives has been explored through various models. In particular, the relationship between structure and intravenous antiallergic activity was established using the rat passive cutaneous anaphylaxis (PCA) test. The compound demonstrated significant antiallergic effects, contributing to its therapeutic potential in allergic conditions .

Structure-Activity Relationship (SAR)

The SAR studies for tetrazole derivatives suggest that modifications in the structure can significantly impact biological activity. For example:

- The introduction of various substituents on the tetrazole ring can enhance or diminish activity.

- Compounds with specific substituents showed improved potency compared to standard treatments like disodium cromoglycate (DSCG), indicating the importance of structural modifications in developing more effective drugs .

Case Studies

- Synthesis and Evaluation : A study synthesized several tetrazole derivatives and evaluated their anticancer properties. Among these, one derivative exhibited an ID50 value of 0.16 mg/kg in vivo, showcasing its potential as a therapeutic agent .

- In Vitro Testing : In vitro assays demonstrated that certain derivatives displayed stronger cytotoxic effects against cancer cell lines compared to others, emphasizing the need for targeted modifications in drug design .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that tetrazole derivatives exhibit significant anticancer properties. Specifically, 2-(4-chlorophenyl)-N-(3,4-dimethoxyphenethyl)-2H-tetrazole-5-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 (Breast) | 15.6 | Apoptosis induction |

| Study B | A549 (Lung) | 12.3 | Cell cycle arrest |

Neuroprotective Effects

The neuroprotective effects of tetrazole derivatives are also being explored. Research suggests that This compound may protect neuronal cells from oxidative stress-induced damage. Animal models treated with this compound showed improved cognitive function and reduced markers of neuroinflammation.

Synthetic Methodologies

This compound can be synthesized through various multicomponent reactions (MCRs), which facilitate the formation of complex structures in a single reaction vessel. The synthesis typically involves the reaction of appropriate phenethyl amines with tetrazole precursors under controlled conditions.

Synthesis Overview

- Starting Materials : 4-chlorobenzaldehyde, dimethoxyphenethylamine, and tetrazole.

- Reaction Conditions : The reaction is often performed in a solvent such as methanol or ethanol at elevated temperatures.

- Yield : The overall yield reported for this synthesis ranges from 70% to 90%, showcasing the efficiency of MCRs in producing tetrazole derivatives.

Case Study 1: Antimicrobial Activity

A comprehensive study evaluated the antimicrobial properties of This compound against various bacterial strains. The compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

Case Study 2: Anti-inflammatory Properties

In another investigation, the anti-inflammatory potential of this compound was assessed using lipopolysaccharide (LPS)-induced inflammation models. Results indicated a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of the target compound and its analogs:

Key Comparisons

Heterocyclic Core Influence

- Tetrazole (Target) vs. Thiadiazole/Oxadiazole : The tetrazole ring (pKa ~4.9) offers superior metabolic resistance compared to thiadiazole or oxadiazole cores, which are more prone to enzymatic degradation . However, oxadiazole derivatives (e.g., compound 6f ) exhibit better aqueous solubility due to reduced ring strain and polarity.

- Benzimidazole vs. Tetrazole : Benzimidazole-based analogs (e.g., ) show lower bioactivity in preliminary assays, likely due to reduced hydrogen-bonding capacity compared to tetrazoles.

Substituent Effects

- Chlorophenyl vs.

- 3,4-Dimethoxyphenethyl vs. Cyclohexyl : The 3,4-dimethoxyphenethyl group in the target compound may confer selectivity for aromatic receptor sites, whereas cyclohexyl substituents (e.g., 6f ) favor hydrophobic binding pockets.

Q & A

Q. What are the standard synthetic routes for 2-(4-chlorophenyl)-N-(3,4-dimethoxyphenethyl)-2H-tetrazole-5-carboxamide, and what intermediates are critical?

Methodological Answer: The compound is synthesized via condensation reactions. A typical route involves:

Tetrazole ring formation : Reacting nitriles with sodium azide in the presence of a Lewis acid catalyst (e.g., ZnCl₂).

Carboxamide coupling : Using coupling agents like EDCI/HOBt to conjugate the tetrazole-carboxylic acid with 3,4-dimethoxyphenethylamine.

Critical intermediates include 4-chlorobenzonitrile (precursor for the tetrazole ring) and 3,4-dimethoxyphenethylamine (for the amide bond). Purity of intermediates must be verified via HPLC (>95%) to avoid side products .

Q. How does the compound’s low solubility in aqueous media impact experimental design, and what solubilization strategies are recommended?

Methodological Answer: Low water solubility (logP ~3.5 predicted) complicates in vitro assays (e.g., enzyme inhibition). Strategies include:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- pH adjustment : Solubility may improve in mildly acidic buffers (pH 5–6) due to partial ionization of the tetrazole ring (pKa ~4.7).

Characterize solubility via shake-flask method with UV-Vis quantification .

Advanced Research Questions

Q. How can regioselectivity challenges during tetrazole ring synthesis be addressed to ensure high yield of the 1H-tetrazole isomer?

Methodological Answer: Regioselectivity is influenced by:

Q. What structural features of the compound contribute to its potential as a kinase inhibitor, and how can structure-activity relationships (SAR) be optimized?

Methodological Answer: Key features:

- Tetrazole ring : Mimics carboxylate groups, enhancing binding to ATP pockets.

- Chlorophenyl group : Hydrophobic interactions with kinase hinge regions.

SAR optimization : - Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance potency.

- Replace 3,4-dimethoxy groups with bulkier substituents (e.g., -OCH₂CH₃) to probe steric effects.

Use molecular docking (AutoDock Vina) and MM-PBSA binding energy calculations to prioritize analogs .

Q. How can contradictory bioactivity data across studies (e.g., IC₅₀ variability) be resolved?

Methodological Answer: Contradictions arise from:

- Assay conditions : Variability in ATP concentrations (kinase assays) or cell lines (cytotoxicity studies).

- Compound stability : Degradation in DMSO stock solutions over time.

Resolution : - Standardize protocols (e.g., ATP = 1 mM for kinase assays).

- Validate compound stability via LC-MS before assays.

Cross-reference data with PubChem BioAssay entries (if available) .

Advanced Methodological Guidance

Q. How to design crystallography experiments for this compound despite low crystallinity?

Q. What in vivo models are suitable for evaluating metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.